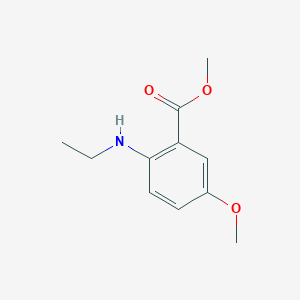

Methyl 2-(ethylamino)-5-methoxybenzoate

Description

Methyl 2-(ethylamino)-5-methoxybenzoate is a benzoate ester derivative featuring an ethylamino group (-NHCH₂CH₃) at the 2-position and a methoxy group (-OCH₃) at the 5-position of the aromatic ring.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 2-(ethylamino)-5-methoxybenzoate |

InChI |

InChI=1S/C11H15NO3/c1-4-12-10-6-5-8(14-2)7-9(10)11(13)15-3/h5-7,12H,4H2,1-3H3 |

InChI Key |

PNQFAUUNKPRFPS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1)OC)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 2-amino-4-benzyloxy-5-methoxybenzoate

Structure :

- 2-position: Amino group (-NH₂).

- 4-position : Benzyloxy group (-OCH₂C₆H₅).

- 5-position : Methoxy group (-OCH₃).

Key Differences : - The absence of ethylation at the 2-position amino group distinguishes it from the target compound.

- Synthesis: Optimized via hydroxyl benzylation, nitration, and nitro reduction, achieving an 82.42% overall yield . Applications: Serves as a key pharmaceutical intermediate, highlighting its utility in drug development .

Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

Structure :

- 2-position : Methoxy group (-OCH₃).

- 4-position: Amino group (-NH₂).

- 5-position : Ethylthio group (-SCH₂CH₃).

Key Differences : - Substituent positions differ: Methoxy at 2 vs. ethylamino at 2 in the target compound.

- Molecular Formula: C₁₁H₁₅NO₃S (MW: 241.31 g/mol) . Applications: Guides synthetic routes in organic chemistry, emphasizing its role in complex molecule construction .

(Z/E)-Methyl 2-[2-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-but-2-enylamino]-5-methoxybenzoate

Structure :

- 2-position: Complex amino substituent with a dioxolane ring and butenyl chain.

- 5-position : Methoxy group (-OCH₃).

Key Differences : - The amino group is extended with a dioxolane-functionalized butenyl chain, increasing steric hindrance and conformational flexibility. Synthesis: Involves lithiation and coupling reactions, as seen in natural product synthesis workflows . Applications: Used in total synthesis of complex molecules like barmumycin, indicating its utility in accessing structurally diverse scaffolds .

Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate

Structure :

- 2-position : Methoxy group (-OCH₃).

- 4-position: Acetylamino group (-NHCOCH₃).

- 5-position : Chloro group (-Cl).

Key Differences : - Chlorination at the 5-position and acetylation of the amino group reduce nucleophilicity compared to the ethylamino group in the target compound. Derivatives: Precursor to brominated and chlorinated analogs (e.g., Methyl 4-acetamido-5-bromo-2-methoxybenzoate), emphasizing its versatility in halogenation chemistry .

Data Tables

Table 1: Structural and Functional Comparison

*Calculated based on standard atomic weights.

Research Findings and Implications

- Steric Considerations: Bulky substituents (e.g., benzyloxy in ) reduce reactivity in nucleophilic substitution reactions, whereas simpler groups (e.g., ethylamino) may favor faster kinetics .

- Biological Relevance : Sulfur-containing analogs (e.g., ethylthio in ) could improve metabolic stability, a critical factor in agrochemical design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.